Thalicminine
Description
Thalicminine is a 10-oxoaporphine alkaloid found in the roots of Thalictrum minus . It contains three methoxyl groups, a methylenedioxy group, and a conjugated keto group . The molecular formula of Thalicminine is C20H15NO6 .
Synthesis Analysis
Thalicminine is formed by the oxidation of Thalicmine with KMn04 in Me2CO or chromic acid in pyridine . The structure of Thalicminine has been established; it is 2, 3, 7-trimethoxy-5, 6-methylenedioxy-10-oxotetradehydronoraporphine . The conversions of Thalicmine into Thalicminine and of Thalicminine into dl-Thalicmine have been effected .Molecular Structure Analysis
The structure of Thalicminine has been established as 2, 3, 7-trimethoxy-5, 6-methylenedioxy-10-oxotetradehydronoraporphine . The molecular weight of Thalicminine is 365.34 .Chemical Reactions Analysis
The conversions of Thalicmine into Thalicminine and of Thalicminine into dl-Thalicmine have been effected . More detailed chemical reactions analysis would require specific experimental data which is not available in the current search results.Physical And Chemical Properties Analysis
Thalicminine is a light brown powder . It has a melting point of 263-5°C . It is poorly soluble in organic solvents and insoluble in water .properties
IUPAC Name |
7,16,17-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),9,11,14,16,18-octaen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c1-23-12-6-10-11(7-13(12)24-2)17(22)16-14-9(4-5-21-16)18(25-3)20-19(15(10)14)26-8-27-20/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQUMRHFJDDYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C4C(=C(C5=C3C(=NC=C5)C2=O)OC)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167704 | |
Record name | Thalicminine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thalicminine | |
CAS RN |
16408-77-8 | |
Record name | Thalicminine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016408778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thalicminine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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